8-Iodooct-1-ene

Description

Significance of Iodoalkenes in Contemporary Organic Synthesis

Iodoalkenes, a subclass of halogenated unsaturated hydrocarbons, are particularly valued in modern organic synthesis. nih.gov The carbon-iodine bond is the least stable among the carbon-halogen bonds, rendering iodoalkenes highly reactive and susceptible to a wide array of chemical transformations. nih.gov This reactivity is harnessed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of pharmaceuticals, natural products, and advanced materials. cas.cn

Iodoalkenes, such as 8-Iodooct-1-ene, serve as key precursors in various transition-metal-catalyzed cross-coupling reactions. These include well-established methods like the Suzuki, Stille, Heck, Sonogashira, and Negishi reactions. cas.cnwikipedia.org The iodide substituent acts as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycles of these reactions. cas.cn The ability to introduce an iodine atom at a specific position within a molecule with high chemo- and stereoselectivity is a powerful tool for synthetic chemists, enabling the construction of complex target molecules with precise control over their three-dimensional structure. wikipedia.org For instance, the synthesis of well-defined iodoalkenes has been crucial in the total synthesis of complex natural products like Taxol and Cortistatin A. wikipedia.org

Classification and Structural Characteristics of ω-Haloalkenes with Terminal Unsaturation

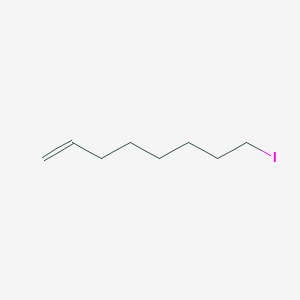

Omega (ω)-haloalkenes with terminal unsaturation are a specific category of halogenated hydrocarbons where the halogen atom is located at the opposite end of the carbon chain from a terminal double bond. This compound is a prime example of this structural motif, possessing an iodine atom at the C-8 position and a double bond between C-1 and C-2.

The general structure of these compounds can be represented as X-(CH₂)n-CH=CH₂, where 'X' is a halogen, and 'n' is the number of methylene (B1212753) units. This bifunctional nature, with two distinct reactive sites—the C-X bond and the C=C double bond—allows for a diverse range of selective chemical modifications. The terminal double bond can participate in reactions such as hydroboration, epoxidation, and polymerization, while the alkyl halide moiety can undergo nucleophilic substitution or form organometallic reagents.

The physical and chemical properties of ω-haloalkenes are influenced by the nature of the halogen and the length of the carbon chain. The presence of the heavy iodine atom in this compound significantly impacts its molecular weight and density compared to its lighter halogen analogues.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅I chemsynthesis.com |

| Molecular Weight | 238.11 g/mol chemsynthesis.com |

| Appearance | Colorless oil rsc.org |

Historical Context and Evolution of Synthetic Methodologies for Long-Chain Alkenyl Iodides

The synthesis of long-chain alkenyl iodides has evolved considerably over the years, driven by the increasing demand for these compounds as versatile synthetic intermediates. Early methods often involved the direct addition of hydrogen iodide (HI) to alkynes or dienes, but these approaches frequently suffered from poor regioselectivity and the formation of undesired side products.

More sophisticated and selective methods have since been developed. One common strategy involves the conversion of a terminal alcohol to an iodide. For example, this compound can be synthesized from 7-octen-1-ol. A widely used method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. rsc.org

Another important synthetic route is the hydroiodination of terminal alkynes. While direct addition of HI can be problematic, modern methods employ transition metal catalysts to achieve high regio- and stereoselectivity. For instance, rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes provides a direct route to terminal alkenyl iodides. researchgate.net

Furthermore, multicomponent reactions have emerged as a powerful tool for the efficient synthesis of functionalized iodoalkenes. These reactions allow for the combination of three or more starting materials in a single step to generate complex products with high atom economy. nih.govresearchgate.net For example, a three-component reaction involving an arene, an alkyne, and N-iodosuccinimide (NIS) can be used to synthesize alkenyl iodides. nih.gov

The development of iron-catalyzed methods has also provided new avenues for the synthesis of alkenyl iodides. For instance, an efficient method for the synthesis of alkenyl iodides through the direct coupling of alcohols and alkynes has been developed using a combination of iron powder, iodine, and sodium iodide. cas.cn

Table 2: Common Synthetic Precursors for this compound

| Precursor | Reagents | Reference |

|---|---|---|

| 7-octen-1-ol | Triphenylphosphine, Iodine, 2,6-Lutidine | rsc.org |

This compound stands as a representative example of the broader class of iodoalkenes, which are of paramount importance in contemporary organic synthesis. Its bifunctional nature, possessing both a reactive carbon-iodine bond and a terminal double bond, allows for a diverse array of chemical transformations. The continued development of novel and efficient synthetic methodologies for this compound and other long-chain alkenyl iodides will undoubtedly fuel further innovation in the construction of complex organic molecules for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

8-iodooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRJYHWTXTYAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551911 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-55-1 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 8 Iodooct 1 Ene

Direct Iodination Methods

Direct iodination methods involve the conversion of a precursor molecule directly into 8-iodooct-1-ene. These methods are often preferred for their atom economy and fewer synthetic steps.

Conversion from Corresponding Alcohols

A common and straightforward approach to synthesizing this compound is through the direct iodination of its corresponding alcohol, oct-7-en-1-ol. rsc.orgnih.gov This transformation replaces the hydroxyl group with an iodine atom.

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. researchgate.net One of the most widely used and effective methods is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). commonorganicchemistry.comwikipedia.org The system's efficacy can be enhanced by the addition of a base, such as pyridine (B92270) or its derivatives like 2,6-lutidine or 4-(dimethylamino)pyridine (DMAP), which neutralizes the hydroiodic acid generated during the reaction. rsc.orgias.ac.in

In a typical procedure for the synthesis of this compound, oct-7-en-1-ol is treated with triphenylphosphine, iodine, and 2,6-lutidine in a solvent like dichloromethane (B109758) at low temperatures. rsc.org This method has been reported to yield this compound in high yields, for instance, 96%. rsc.org

Optimization studies for similar iodination reactions have shown that the molar ratio of the reagents is crucial for achieving high yields. For example, a molar ratio of 1.5:1.5:1 for triphenylphosphine/iodine/alcohol with a catalytic amount of DMAP (40 mol%) has been found to be optimal in certain cases. ias.ac.in The choice of solvent and reaction temperature also plays a significant role. While many procedures are effective at room temperature or 0 °C, some systems may require heating. ias.ac.inccspublishing.org.cn

Several other reagent systems have been developed for the iodination of alcohols, offering alternatives to the classic triphenylphosphine/iodine system. These include:

N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide : This stable thioiminium salt converts primary and secondary alcohols to alkyl iodides in excellent yields under neutral conditions. organic-chemistry.org

Sodium borohydride/Iodine : This system provides a method for transforming various alcohols into their corresponding organic iodides in moderate to excellent yields under mild conditions. ccspublishing.org.cn

Silicaphosphine/Iodine : Silicaphosphine, a heterogeneous reagent, in the presence of molecular iodine, converts alcohols to alkyl iodides with the advantage of easy separation of the phosphine (B1218219) oxide byproduct by filtration. organic-chemistry.org

Table 1: Comparison of Reagent Systems for the Iodination of Alcohols

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Triphenylphosphine / Iodine / Base | CH₂Cl₂, 0 °C to rt | High yields, well-established | Triphenylphosphine oxide byproduct can be difficult to remove |

| Thioiminium Salt | THF or Toluene, 85 °C | Neutral conditions, minimal byproducts | Requires heating |

| NaBH₄ / Iodine | 1,4-Dioxane, 60-80 °C | Inexpensive, readily available reagents | Moderate to excellent yields, may require heating |

| Silicaphosphine / Iodine | CH₃CN, reflux | Easy byproduct removal (filtration) | Heterogeneous reaction, may require reflux |

The conversion of an alcohol to an alkyl iodide using the triphenylphosphine and iodine reagent system, often referred to as the Appel reaction, proceeds through a well-established mechanism. wikipedia.orgpearson.com

The reaction is initiated by the nucleophilic attack of triphenylphosphine on iodine, which forms the phosphonium (B103445) iodide intermediate, triphenylphosphonium iodide (PPh₃I⁺ I⁻). pearson.com The alcohol then acts as a nucleophile, attacking the positively charged phosphorus atom. This step can be facilitated by a base which deprotonates the alcohol to form a more nucleophilic alkoxide. The resulting alkoxyphosphonium iodide intermediate is a key species in the reaction. pearson.com

Finally, the iodide ion, acting as a nucleophile, attacks the carbon atom bearing the oxygen in a backside Sₙ2 displacement. This results in the formation of the alkyl iodide with an inversion of stereochemistry and the highly stable triphenylphosphine oxide as a byproduct. commonorganicchemistry.comwikipedia.org The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. wikipedia.org

Optimization of Reagent Systems for Iodination (e.g., Triphenylphosphine/Iodine/Pyridine Derivatives)

Halogen Exchange Reactions for Alkenyl Iodide Formation

Another direct route to this compound is through a halogen exchange reaction, where a different halogen atom is substituted with iodine. This method is particularly useful when the corresponding alkyl bromide or chloride is more readily available than the alcohol.

The Finkelstein reaction is a classic example of a halogen exchange reaction. In the context of synthesizing this compound, this would involve treating 8-bromooct-1-ene or 8-chlorooct-1-ene (B1366370) with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972).

The equilibrium of the Finkelstein reaction is driven by the differential solubility of the halide salts in the chosen solvent. For instance, in acetone, sodium iodide is soluble, while sodium bromide and sodium chloride are not. This insolubility of the newly formed salt shifts the equilibrium towards the formation of the desired alkyl iodide, which can then be isolated in high yield.

Indirect Synthetic Routes

The synthesis of this compound, a valuable iodoalkene, can be achieved through various synthetic methodologies. This article focuses on specific strategies involving the stereoselective transformation of alkynes and the regioselective functionalization of internal alkyne precursors.

1 Stereoselective Olefin Synthesis from Alkynes

The conversion of alkynes into stereodefined olefins is a cornerstone of modern organic synthesis. For the preparation of this compound, hydrozirconation-based approaches starting from oct-1-yne are particularly effective.

1 Hydrozirconation-Based Approaches (e.g., from Oct-1-yne)

While Schwartz's reagent can be purchased, it is often expensive and can degrade upon storage. google.com A more practical and efficient approach involves its in situ generation. nih.govthieme-connect.com A common method utilizes the reduction of zirconocene (B1252598) dichloride (Cp₂ZrCl₂) with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). organic-chemistry.orgnih.gov This in situ protocol offers several advantages, including shorter reaction times, higher yields, and excellent functional group compatibility. organic-chemistry.orgnih.govthieme-connect.com The reaction tolerates various functionalities such as esters, nitro groups, and nitriles. organic-chemistry.org

For the synthesis of (E)-1-iodooct-1-ene, oct-1-yne is treated with Cp₂ZrCl₂ followed by the rapid addition of LiAlH(Ot-Bu)₃ in tetrahydrofuran (B95107) (THF) at room temperature. google.com The resulting alkenylzirconium species is then quenched with iodine to afford the product. google.com

The hydrozirconation of an alkyne followed by halogenation is a powerful tandem process for the synthesis of vinyl halides. organic-chemistry.org In the case of this compound, the process begins with the hydrozirconation of oct-1-yne using the in situ generated Schwartz reagent. google.com This step establishes the vinyl-zirconium intermediate with the zirconium moiety at the terminal carbon. researchgate.net Subsequent addition of an iodine source, such as molecular iodine (I₂), to the reaction mixture results in the cleavage of the carbon-zirconium bond and the formation of a new carbon-iodine bond, yielding (E)-1-iodooct-1-ene with high regio- and stereoselectivity. google.comorganic-chemistry.org This one-pot procedure is highly efficient, with reported yields of up to 91% for (E)-1-iodooct-1-ene. google.com

Table 1: Synthesis of (E)-1-iodooct-1-ene via Tandem Hydrozirconation-Iodination

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Oct-1-yne | 1. Cp₂ZrCl₂, LiAlH(Ot-Bu)₃, THF | (E)-1-Iodooct-1-ene | 91 | google.com |

| 2. I₂ |

2 Other Catalytic and Stoichiometric Additions to Alkynes

Besides hydrozirconation, other methods for the addition to alkynes can be employed to generate precursors for vinyl iodides. For instance, hydroalumination of alkynes with reagents like diisobutylaluminium hydride (DIBAL-H) produces alkenylalanes. redalyc.org These intermediates can then react with iodine to yield (E)-alkenyl iodides with retention of configuration. redalyc.org

2 Regioselective Iodobromination of Internal Alkynes as Precursors (for related compounds)

While the primary focus is on this compound from a terminal alkyne, the regioselective functionalization of internal alkynes is a relevant strategy for creating more substituted iodoalkenes. The iodobromination of unsymmetrical internal alkynes presents a challenge in controlling the regioselectivity of halogen addition. researchmap.jpnih.gov

A practical method for the regio- and stereoselective iodobromination of internal alkynes involves the in situ generation of iodine monobromide (IBr) from N-iodosuccinimide (NIS) and bromotrimethylsilane (B50905) (TMSBr). researchmap.jp This combination has proven effective for the anti-addition of IBr across the triple bond, leading to (E)-1-bromo-2-iodoalkenes in high yields and with significant regioselectivity, particularly for 1-aryl-2-alkylethynes. researchmap.jp The regioselectivity is influenced by the electronic and steric properties of the substituents on the alkyne. rsc.org For simple aliphatic internal alkynes like 3-octyne, the reaction may result in a mixture of regioisomers. researchmap.jp

Reactivity and Transformation Pathways of 8 Iodooct 1 Ene

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. alevelchemistry.co.ukwikipedia.org 8-Iodooct-1-ene, with its dual functionality, serves as a valuable building block in this context.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. wikipedia.org The general mechanism often proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. wikipedia.org Several named reactions fall under this category, each utilizing a different organometallic partner. For their work on palladium-catalyzed cross-couplings, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Cross-Couplings

Heck Reaction with this compound and Related Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and regeneration of the catalyst. libretexts.org

While specific studies detailing the Heck reaction with this compound as the halide component are not prevalent in the provided search results, the reaction is a fundamental transformation for substrates of this type. researchgate.net The general applicability of the Heck reaction suggests that this compound could react with various alkenes to form more complex diene systems. alevelchemistry.co.uknih.gov The intramolecular version of the Heck reaction is often more efficient and stereoselective. libretexts.org

Suzuki-Miyaura Coupling for Functionalized Alkyl and Alkenyl Arylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. byjus.comwikipedia.org This reaction is widely used for the synthesis of biaryls, poly-olefins, and styrenes. byjus.comwikipedia.org A key advantage of the Suzuki coupling is the use of organoboron reagents, which are generally less toxic and more environmentally friendly than other organometallic compounds. byjus.com

The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgbyjus.comyonedalabs.com The reactivity of the halide partner generally follows the trend: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

In the context of this compound, its iodide group makes it a suitable substrate for Suzuki-Miyaura coupling reactions. It can be coupled with various aryl or vinyl boronic acids to introduce aromatic or additional alkenyl moieties.

Table 1: Key Features of the Suzuki-Miyaura Coupling Reaction

| Feature | Description |

|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling. wikipedia.org |

| Coupling Partners | Organohalide (e.g., this compound) and Organoboron compound (boronic acid/ester). byjus.comwikipedia.org |

| Catalyst | Palladium(0) complex. byjus.com |

| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination. libretexts.orgyonedalabs.com |

| Advantages | Use of relatively non-toxic and stable organoboron reagents. byjus.com |

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form carbon-carbon bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are more reactive than organostannanes and organoboranes, which can lead to faster reaction times. wikipedia.org

The mechanism of the Negishi coupling follows the typical cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.edu Research has shown that additives like lithium salts can be beneficial by breaking up zinc aggregates to form more reactive monomeric zincate species. illinois.edu

Studies have specifically investigated the Negishi coupling with substrates similar to this compound. For instance, the coupling of (Z)-1-iodooct-1-ene with phenethylzinc iodide has been reported. nih.gov This demonstrates the utility of the Negishi reaction for coupling alkyl and alkenyl fragments. In a study on nickel-catalyzed reductive olefin hydrocarbonation, a radical clock experiment using (Z)-8-Iodooct-3-ene resulted in a mixture of a linear coupling product and a ring-cyclized product, indicating a radical cyclization process. researchgate.net

Table 2: Examples of Negishi Coupling with Related Iodoalkenes

| Iodoalkene Substrate | Organozinc Reagent | Catalyst System | Product(s) | Reference |

|---|---|---|---|---|

| (Z)-1-Iodooct-1-ene | Phenethylzinc iodide | PdCl₂(PPh₃)₂ | Stereoisomerically pure cross-coupled product | nih.gov |

Stille Coupling Utilizing Organostannanes

The Stille coupling is a palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide. nih.govnumberanalytics.com This reaction is highly valued for its tolerance of a wide array of functional groups, making it particularly effective in the synthesis of complex molecules. uwindsor.ca

The mechanism of the Stille reaction also proceeds via the characteristic oxidative addition, transmetalation, and reductive elimination sequence. uwindsor.ca The transmetalation step is often the rate-limiting step in the catalytic cycle. uwindsor.ca Additives such as copper(I) iodide can significantly increase the reaction rate. harvard.edu A major drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts from the reaction products. harvard.edumsu.edu

While direct examples of Stille coupling with this compound were not found in the search results, its structure as an organoiodide makes it a suitable electrophilic partner for this reaction. nih.gov It could be coupled with various organostannanes to form new carbon-carbon bonds. numberanalytics.com

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (R-B(OR)₂) | Low toxicity of reagents, mild reaction conditions. byjus.com | Base-sensitive substrates may be problematic. libretexts.org |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, broad scope (sp³, sp², sp). wikipedia.org | Reagents can be moisture and oxygen sensitive. libretexts.org |

| Stille Coupling | Organotin (R-SnR'₃) | High functional group tolerance. uwindsor.ca | Toxicity and removal of tin byproducts. harvard.edumsu.edu |

| Heck Reaction | Alkene | Atom economy (no organometallic reagent needed). | Limited to unsaturated halides and alkenes. libretexts.org |

Control of Regioselectivity and Stereoselectivity in Palladium Catalysis

In palladium-catalyzed cross-coupling reactions, the control of regioselectivity and stereoselectivity is paramount for achieving desired product outcomes. The choice of ligands, additives, and reaction conditions can significantly influence the reaction pathway. For instance, in Heck reactions, the regioselectivity is often governed by steric factors when using neutral palladium complexes, leading to the addition of the organic group to the less hindered carbon of the alkene. libretexts.org Conversely, with cationic palladium complexes, electronic factors become dominant, directing the nucleophilic attack to the more electron-deficient carbon. libretexts.org

The stereoselectivity of these reactions can be controlled through the use of chiral ligands, such as (R)-BINAP, which can transfer chiral information from the catalyst to the substrates, leading to the formation of enantiomerically enriched products. libretexts.org The nature of the palladium precursor also plays a role; for example, Pd(II)(OAc)₂ with monophosphine ligands is often more efficient than Pd(0)(PPh₃)₄ in catalyzing Heck reactions due to the ease of formation of the active catalytic species. libretexts.org The development of palladium-catalyzed reactions involving single electron transfer has expanded the scope of cross-coupling reactions with alkyl halides, overcoming challenges such as difficult oxidative addition and competing side reactions. sioc-journal.cn

Recent advancements have also demonstrated highly selective palladium-catalyzed oxidative cross-coupling of two different allenes, where a directing olefin on one allene (B1206475) partner facilitates site-selective and stereoselective C(vinyl)–C(vinyl) bond formation. nih.gov This highlights the potential for intricate control over selectivity in palladium catalysis through strategic substrate design. Furthermore, computational studies have been employed to understand and predict the reversal of regioselectivity in palladium-catalyzed cross-coupling reactions based on the choice of different ligands, providing a powerful tool for reaction optimization. nih.govchemrxiv.org

Iron-Catalyzed Reductive Cross-Coupling Reactions

Iron catalysis has emerged as an attractive, cost-effective, and environmentally benign alternative to precious metal catalysis for various organic transformations. researchgate.net

A significant application of iron catalysis is the Z-selective synthesis of 1,2-disubstituted olefins through the reductive cross-coupling of alkyl halides with terminal arylalkynes. organic-chemistry.orgnih.govacs.org This method utilizes an inexpensive and non-toxic iron(II) bromide catalyst and zinc as a reductant, offering high Z-selectivity (Z:E > 10:1) and tolerance for a wide array of functional groups. organic-chemistry.orgacs.org The reaction proceeds effectively with primary, secondary, and tertiary alkyl halides. organic-chemistry.orgacs.org

The proposed mechanism suggests an iron-catalyzed anti-selective carbozincation pathway. nih.govacs.org The process is thought to initiate with the reduction of the Fe(II) catalyst by zinc to an active Fe(I) species. nih.govdatapdf.com This Fe(I) intermediate then reacts with the alkyl iodide via single electron transfer to generate an alkyl radical. nih.govdatapdf.com The alkyl radical subsequently adds to the terminal carbon of the arylalkyne, forming a stabilized alkenyl radical. nih.govdatapdf.com Computational studies have explored this and other plausible mechanistic pathways, including one where the alkyl iodide is reduced by metallic zinc directly. acs.orgnih.govfigshare.comacs.org

Table 1: Iron-Catalyzed Reductive Cross-Coupling of Alkyl Halides with Terminal Arylalkynes

| Alkyl Halide | Terminal Arylalkyne | Catalyst | Reductant | Selectivity (Z:E) |

|---|---|---|---|---|

| Iodocyclohexane | Ethynylbenzene | FeBr₂ | Zn | >10:1 |

This table is a representation of the general reaction scope and selectivity. Specific yields and detailed substrate scopes can be found in the cited literature. organic-chemistry.orgacs.orgdatapdf.com

Iodo-compounds are valuable tools in mechanistic studies, often employed as radical clock substrates to probe the involvement of radical intermediates in a reaction. The rates of rearrangement or cyclization of specific radical species are known, and the observation of products from these processes can provide evidence for the existence and lifetime of a radical intermediate.

In the context of iron-catalyzed reactions, radical clock experiments have been instrumental in elucidating reaction mechanisms. For instance, in the iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents, the use of radical-probe substrates like (bromomethyl)cyclopropane (B137280) led to the formation of the ring-opened product, indicating the generation of an alkyl radical. epfl.ch Similarly, in iron-catalyzed C(sp³)–H amination of alkyl azides, the absence of ring-opening products from a cyclopropyl-containing substrate suggested that if a radical intermediate is formed, its lifetime is very short due to a rapid recombination rate. rsc.org The development of biocatalytic systems using nonheme iron enzymes has also utilized radical clock substrates to investigate the nature of the transformations, such as enantioselective alkene difunctionalization. chemrxiv.org

Z-Selective Olefin Synthesis from Alkyl Halides and Terminal Arylalkynes (contextualized with similar iodo-substrates)

Other Metal-Catalyzed Coupling Transformations (e.g., Copper)

Copper-catalyzed cross-coupling reactions provide another important avenue for the functionalization of iodoalkanes like this compound. Copper catalysis is often advantageous due to its low cost and unique reactivity profile.

A notable application is the copper-catalyzed cyanation of alkenyl iodides, which can be achieved with high efficiency. orgsyn.org For example, (Z)-1-iodooct-1-ene can be converted to (Z)-non-2-enenitrile using a catalytic system of copper(I) iodide and 1,10-phenanthroline (B135089). orgsyn.org This reaction demonstrates good functional group tolerance and can be performed on a multi-gram scale. orgsyn.org Copper catalysts have also been employed for the semihydrogenation of alkynes to Z-alkenes.

Furthermore, copper-catalyzed C-N coupling reactions of aryl iodides with aliphatic amines can proceed at room temperature with high selectivity when using cyclic β-diketones as supporting ligands. nih.gov While this example involves aryl iodides, it highlights the potential for developing mild copper-catalyzed C-N bond-forming reactions that could be applicable to alkyl iodides under specific conditions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful synthetic tool that involves the redistribution of alkene fragments, catalyzed by metal carbene complexes, most notably those based on ruthenium and molybdenum. medwinpublishers.com

Ring-Closing Metathesis (RCM) as a Cyclization Strategy

Ring-closing metathesis (RCM) is a widely utilized intramolecular variation of olefin metathesis for the synthesis of unsaturated rings. wikipedia.org This strategy is particularly effective for forming 5- to 30-membered rings, and the removal of a volatile byproduct like ethylene (B1197577) drives the reaction to completion. organic-chemistry.org The substrate for an RCM reaction must be a diene, and in the case of a molecule like this compound, it would first need to be coupled with another olefin-containing fragment to create a suitable diene precursor.

The versatility of RCM is demonstrated by its application in the synthesis of complex molecules, including natural products. medwinpublishers.com The reaction is known for its tolerance of a wide variety of functional groups, which reduces the need for extensive protecting group strategies. organic-chemistry.org For example, RCM has been used to construct the cyclooctene (B146475) ring in the total synthesis of dactylol. medwinpublishers.com The synthesis of various nitrogen-containing heterocycles through the RCM of ene-ynamides further showcases the broad applicability of this method. thieme.de The RCM of dienes containing heteroatom-substituted olefins has also been extensively reviewed, indicating the robustness of this cyclization strategy. soton.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-BINAP |

| Pd(II)(OAc)₂ |

| Pd(0)(PPh₃)₄ |

| Iron(II) bromide |

| Zinc |

| Iodocyclohexane |

| Ethynylbenzene |

| (Bromomethyl)cyclopropane |

| (Z)-1-Iodooct-1-ene |

| (Z)-non-2-enenitrile |

| Copper(I) iodide |

| 1,10-Phenanthroline |

Cross-Metathesis (CM) for Elongation and Diversification

Cross-metathesis (CM) is a powerful reaction for the formation of new carbon-carbon double bonds, enabling the elongation and diversification of molecules like this compound. illinois.edu This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. harvard.edumdpi.com The outcome of a CM reaction is governed by the relative reactivities of the olefin partners and the stability of the resulting products. illinois.edu

The reactivity of an alkene in metathesis is influenced by factors such as steric hindrance and electronics. illinois.edu Terminal, unhindered alkenes are generally more reactive (Type I olefins) than more substituted or electron-deficient alkenes. illinois.edu Successful CM often involves reacting a highly reactive olefin with a less reactive one to favor the formation of the desired cross-product over homodimers. caltech.edu

For this compound, the terminal double bond is a reactive site for CM. By reacting it with a different olefin, the six-carbon iodoalkyl chain can be appended to a new molecular scaffold. For instance, CM of this compound with a partner alkene (R-CH=CH₂) in the presence of a suitable catalyst, such as a Grubbs-type ruthenium catalyst, can lead to the formation of a new, longer-chain iodoalkene. illinois.eduharvard.edu The reaction is driven to completion by the removal of a volatile byproduct, typically ethylene gas. illinois.edu

The choice of catalyst is crucial. Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and broader functional group tolerance compared to their first-generation counterparts. harvard.edumdpi.com This is particularly relevant for substrates like this compound, which contains a carbon-iodine bond that must remain intact during the reaction. Molybdenum-based catalysts, while highly reactive, are generally less tolerant of functional groups. harvard.edu

The stereoselectivity of the newly formed double bond in CM is often thermodynamically controlled, typically favoring the more stable E (trans) isomer. illinois.edu

Table 1: Examples of Cross-Metathesis Reactions

| Alkene 1 | Alkene 2 | Catalyst | Product | Stereoselectivity | Reference |

| This compound | R-CH=CH₂ | Grubbs II Catalyst | I-(CH₂)₆-CH=CH-R | Predominantly E | illinois.eduharvard.edu |

| Vinyl Pinacol Boronate | 3-Methyl-1,3-pentadiene | Catalyst 2 | E-isomer of cross-product | E-isomer only | caltech.edu |

| 1-Pentadecene | Amino alcohol 9 | Not specified | Diversified sphingolipid derivatives | Not specified | illinois.edu |

Carbon-Heteroatom Bond Forming Reactions

The introduction of a nitrile group into an organic molecule is a significant transformation, as nitriles are versatile intermediates that can be converted into amines, amides, carboxylic acids, and other functional groups. mdpi.comtcichemicals.com For alkenyl iodides like this compound, copper-catalyzed cyanation offers a direct route to the corresponding alkenyl nitriles. orgsyn.orgorgsyn.org This method is an alternative to other synthetic routes such as Wittig-type reactions or the dehydration of amides, which can suffer from limitations in scope and stereoselectivity. orgsyn.org

A robust and general procedure for the copper-catalyzed cyanation of alkenyl iodides has been developed. orgsyn.orgorgsyn.org This reaction typically employs a catalytic system consisting of copper(I) iodide (CuI) and a ligand, such as 1,10-phenanthroline, in a polar aprotic solvent like N,N-dimethylformamide (DMF). orgsyn.orgorgsyn.org Acetone (B3395972) cyanohydrin is often used as the cyanide source, which, in the presence of a base like tri-n-butylamine, releases the cyanide nucleophile. orgsyn.orgorgsyn.org

The reaction conditions are generally tolerant of various functional groups, including ethers and esters. orgsyn.orgorgsyn.org A notable feature of this copper-catalyzed process is its ability to proceed with retention of the double bond's configuration. orgsyn.org

A key advantage of the copper-catalyzed cyanation of alkenyl iodides is its high stereospecificity. The reaction proceeds with the retention of the original stereochemistry of the double bond. orgsyn.orgorgsyn.org This means that if the starting material is a (Z)-alkenyl iodide, the product will be the corresponding (Z)-alkenyl nitrile without significant isomerization to the (E)-isomer. orgsyn.org This stereochemical fidelity is a significant advantage over other methods that may yield mixtures of E and Z isomers, which are often difficult to separate. orgsyn.org

For example, the cyanation of (Z)-1-iodooct-1-ene using a CuI/1,10-phenanthroline catalyst system successfully yields (Z)-non-2-enenitrile. orgsyn.orgorgsyn.org This preservation of stereochemistry allows for the controlled synthesis of stereoisomerically pure alkenyl nitriles, which are valuable building blocks in organic synthesis. orgsyn.org The ability to control the stereochemical outcome is crucial for applications where the biological activity or material properties of the final product depend on the specific geometry of the double bond.

Table 2: Copper-Catalyzed Cyanation of (Z)-1-Iodooct-1-ene

| Substrate | Catalyst System | Cyanide Source | Product | Key Feature | Reference |

| (Z)-1-Iodooct-1-ene | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Acetone cyanohydrin | (Z)-Non-2-enenitrile | Retention of Z configuration | orgsyn.orgorgsyn.org |

Beyond cyanation, the carbon-iodine bond in this compound serves as a handle for introducing other heteroatom-containing functional groups, such as amino and oxygen-containing moieties. These transformations often rely on transition metal-catalyzed cross-coupling reactions.

Amination: The direct introduction of an amino group (amination) can be achieved through various catalytic methods. For instance, rhodium-catalyzed C-H amination can be used to functionalize C-H bonds, though this is more commonly applied to alkanes. nih.gov For alkenyl iodides, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between an aryl or vinyl halide and an amine. tcichemicals.com This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and can influence the reaction's scope. mit.edu While specific examples for this compound are not detailed in the provided context, the general principles of Buchwald-Hartwig amination are applicable.

Oxygenation: The formation of C-O bonds to synthesize ethers or phenols from aryl or vinyl halides can also be accomplished via palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig etherification. mit.edu This reaction couples an alcohol with the alkenyl iodide in the presence of a palladium catalyst and a suitable ligand. The development of specialized phosphine ligands has enabled the coupling of a wide range of alcohols, including primary and secondary ones, with aryl and vinyl halides. harvard.edu Similar to amination, the specific application to this compound would follow these general, well-established protocols.

Copper-Catalyzed Cyanation of Alkenyl Iodides

Stereochemical Considerations in this compound Transformations

The stereochemical outcome of reactions involving this compound, particularly at the double bond, is a critical consideration. Many synthetic applications require precise control over the geometry of the product, and thus, understanding whether a reaction proceeds with retention or inversion of stereochemistry is paramount.

Retention of Stereochemistry: As discussed in the context of copper-catalyzed cyanation, this transformation is highly stereospecific, proceeding with the retention of the double bond's configuration. orgsyn.orgorgsyn.org This means a (Z)-alkenyl iodide will yield a (Z)-alkenyl nitrile, and an (E)-alkenyl iodide will produce an (E)-alkenyl nitrile. This preservation of stereochemical information is a significant advantage for the synthesis of geometrically pure compounds.

Similarly, in some palladium-catalyzed cross-coupling reactions, the stereochemistry of the alkenyl halide can be maintained. For example, in Negishi couplings of alkenyl iodides with organozinc reagents, the use of certain catalyst systems, such as PdCl₂(PPh₃)₂ with TMEDA as an additive, can lead to stereoisomerically pure products with retention of the original double bond geometry. nih.gov

Inversion of Stereochemistry: While retention is common, inversion of stereochemistry can also occur, depending on the reaction mechanism. For example, in some nucleophilic substitution reactions, an Sₙ2-type mechanism can lead to inversion of configuration at a chiral center. While this compound itself is not chiral, if it were to be transformed into a chiral molecule, the stereochemical pathway would be crucial.

In the context of the double bond, isomerization from a Z to an E configuration or vice versa can occur under certain reaction conditions, particularly if the reaction proceeds through intermediates that allow for bond rotation. For instance, in some palladium-catalyzed couplings, the choice of ligand can dramatically affect the stereochemical outcome, with some ligands promoting isomerization to the more stable E-product. nih.gov

Table 3: Stereochemical Outcomes in this compound Transformations

| Reaction | Catalyst/Reagent | Substrate Stereochemistry | Product Stereochemistry | Outcome | Reference |

| Copper-Catalyzed Cyanation | CuI / 1,10-phenanthroline | Z | Z | Retention | orgsyn.orgorgsyn.org |

| Negishi Coupling | PdCl₂(PPh₃)₂ / TMEDA | Z | Z | Retention | nih.gov |

| Negishi Coupling | PdCl₂(Amphos)₂ | Z | E | Isomerization | nih.gov |

Generation of E/Z Isomers and Strategies for Stereocontrol

While the molecule this compound itself does not exhibit geometric isomerism due to its terminal double bond (C1 being bonded to two hydrogen atoms), the generation and control of E/Z isomers are critical aspects of its subsequent reactivity. Transformation pathways involving this compound can lead to the formation of new, internal carbon-carbon double bonds, at which point the stereochemical outcome—the relative proportion of the E (entgegen) and Z (zusammen) isomers—becomes a key consideration for synthetic utility. libretexts.orgchemguide.co.ukwikipedia.org Strategies to control this stereoselectivity are therefore central to harnessing this compound as a versatile building block.

Research has focused on methodologies that can direct the formation of a specific isomer. These strategies often rely on the careful selection of catalysts, reagents, and reaction conditions to influence the transition state geometry of the bond-forming step.

A prominent strategy for achieving high Z-selectivity is the iron-catalyzed reductive cross-coupling of alkyl halides with terminal alkynes. nih.gov In this transformation, this compound can serve as the primary alkyl iodide component. The reaction typically employs an inexpensive and low-toxicity iron(II) bromide catalyst in conjunction with zinc metal as a reductant. nih.gov This method is notable for its high stereoselectivity, consistently favoring the formation of the Z-olefin. The Z:E selectivity in many cases is reported to be greater than 12:1. nih.govacs.org The reaction is believed to proceed through an iron-catalyzed anti-selective carbozincation pathway. nih.gov

The general applicability of this Z-selective synthesis is demonstrated with various primary alkyl iodides, which are close structural analogs of this compound. For instance, the coupling of 1-iodoheptane (B1294452) with a terminal alkyne under modified conditions yielded the corresponding Z-olefin product. nih.govacs.org

Table 1: Illustrative Examples of Iron-Catalyzed Z-Selective Reductive Coupling

This table showcases the effectiveness of the iron-catalyzed method for producing Z-olefins from various alkyl halides, a strategy applicable to this compound.

| Alkyl Halide | Alkyne Partner | Catalyst System | Z:E Ratio | Reference |

| 1-Iodoheptane | Phenylacetylene | FeBr₂, CuBr₂, TMSI, Zn | High Z-selectivity | nih.govacs.org |

| Bromocyclooctane | Phenylacetylene | FeBr₂, I₂, Zn | >12:1 | nih.govacs.org |

| 1-Iododecane | Phenylacetylene | FeBr₂, I₂, Zn | >12:1 | acs.org |

| 1-Iodopentane | 4-Ethynyltoluene | FeBr₂, I₂, Zn | >20:1 | acs.org |

Another fundamental strategy for stereocontrol involves reactions that proceed with high retention of pre-existing olefin geometry. While this compound is an alkyl iodide, its isomers, such as (E)- or (Z)-1-iodooct-1-ene, are alkenyl iodides. In palladium-catalyzed cross-coupling reactions of such alkenyl halides, the stereochemistry of the double bond is typically preserved with high fidelity. nih.gov For example, the coupling of (E)-1-iodooct-1-ene with a benzylic chloride using a palladium-amphos catalyst on water showed greater than 98% retention of the E-geometry in the final product. nih.gov This principle highlights that if this compound were to be isomerized to an internal alkenyl iodide, subsequent coupling reactions could be used to generate stereochemically defined products.

Furthermore, copper-mediated cross-coupling reactions have been shown to proceed with retention of the alkene's Z/E configuration. cas.cn This provides another pathway for converting stereochemically pure alkenyl iodides, which could potentially be derived from this compound, into more complex molecules without loss of isomeric purity. cas.cn

Advanced Methodologies in 8 Iodooct 1 Ene Chemistry

Development of Highly Active and Selective Catalytic Systems

The reactivity of the carbon-iodine bond and the terminal alkene in 8-iodooct-1-ene makes it a versatile substrate for a variety of catalytic transformations, particularly cross-coupling reactions. The development of catalysts with high activity and selectivity is paramount to control the outcome of these reactions.

The performance of homogeneous metal catalysts, particularly those based on palladium and gold, is critically dependent on the nature of the supporting ligands. nih.govnih.gov Ligand design plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the key elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov

In the context of reactions involving this compound, such as Suzuki, Heck, or Sonogashira couplings, the choice of ligand can dictate which functional group reacts and with what stereoselectivity. For instance, in palladium-catalyzed cross-coupling reactions, specialized ligands have been developed to enhance the rates of these elementary steps. nih.gov The development of bidentate nitrogen-based ligands, for example, has been instrumental in facilitating cross-electrophile coupling reactions. nih.gov While direct studies on this compound are not extensively documented, the principles derived from studies on similar vinyl iodides and alkyl iodides are applicable. For instance, the use of hemilabile (P,N)-bidentate ligands, such as MeDalphos, has proven effective in gold-catalyzed cross-coupling reactions of aryl and alkenyl halides, suggesting their potential utility in transformations of this compound. researchgate.net

Computational chemistry has emerged as a powerful tool for understanding ligand effects, in part because the key intermediates in catalytic cycles are often unstable and challenging to study experimentally. nih.gov Theoretical calculations can predict how a ligand will influence the energy barriers of different reaction pathways, guiding the rational design of new ligands for improved performance.

Table 1: Examples of Ligand Classes for Cross-Coupling Reactions

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly, hindering their industrial application. cademix.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a more sustainable alternative due to their ease of recovery and reuse. cademix.orgmdpi.com

For reactions involving iodoalkenes like this compound, the development of heterogeneous catalysts often involves immobilizing catalytically active metal nanoparticles on solid supports. nih.gov Materials like cellulose, lignin, and mesoporous silica (B1680970) are attractive supports due to their high surface area, stability, and sustainable origins. mdpi.comnih.govacs.orgnih.gov For example, cellulose-supported rhodium nanoparticles have been shown to be effective heterogeneous catalysts for asymmetric carbon-carbon bond-forming reactions. nih.gov Lignin, an abundant biopolymer, has also been used as a support for metal nanoparticles in Pd-mediated cross-coupling reactions. mdpi.comnih.gov

The mode of action for these heterogeneous catalysts typically involves the adsorption of reactants onto the catalyst surface, followed by the chemical reaction and subsequent desorption of the products. savemyexams.com The design of these catalysts is critical for achieving high efficiency and preventing the leaching of metal ions into the product stream. acs.org

Ligand Design and Rationalization for Improved Reactivity and Selectivity

Application of Enabling Technologies

To accelerate reaction rates, improve yields, and enable scalable synthesis, modern organic chemistry increasingly relies on enabling technologies such as microwave irradiation and continuous flow chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. mdpi.com By directly heating the reaction mixture through dielectric heating, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve product yields and purities. mdpi.comthieme-connect.com

In the context of this compound chemistry, MAOS is particularly relevant for cross-coupling reactions. For instance, microwave-assisted, copper-catalyzed coupling of vinyl halides with terminal alkynes has been reported to be completed in 10-30 minutes. thieme-connect.com Similarly, microwave-promoted Heck reactions of aryl and vinyl iodides have been successfully carried out under ligand-free and solvent-free conditions, highlighting the potential for greener synthetic protocols. researchgate.net The application of these methods to this compound could significantly streamline its conversion to more complex molecules.

Table 2: Comparison of Conventional vs. Microwave-Assisted Heck Reaction

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, particularly in terms of scalability, safety, and process control. vapourtec.comcdg.ac.at The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling reactions to be run under more extreme conditions with better control. cdg.ac.atstolichem.com

For the production and functionalization of compounds like this compound, flow chemistry provides a pathway for safe and efficient scale-up. wiley-vch.de The on-demand synthesis of reactive intermediates, such as organozinc reagents from organohalides, can be readily achieved in flow, minimizing the risks associated with their handling and storage. nih.gov Furthermore, multi-step syntheses can be "telescoped" by connecting multiple flow reactors in series, eliminating the need for isolating and purifying intermediates at each stage. vapourtec.com This approach has been successfully applied to the synthesis of various organic molecules, including those involving organohalide precursors. cardiff.ac.ukakjournals.com

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Computational Chemistry in Reaction Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new catalysts and synthetic routes. scielo.brmdpi.com Density Functional Theory (DFT) calculations, in particular, are widely used to model the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. nih.govacs.org

In the study of reactions involving this compound, computational methods can be employed to understand the intricate details of catalytic cycles. For example, DFT calculations have been used to investigate the oxidative addition of aryl and alkyl iodides to metal centers, a key step in many cross-coupling reactions. nih.govrsc.org These studies can reveal why certain ligands are more effective than others and can predict the feasibility of different reaction pathways. nih.gov

Furthermore, computational analysis can help elucidate the mechanisms of complex transformations. For instance, DFT calculations have been instrumental in understanding the fragmentation of Breslow intermediates in thiamine-dependent enzymes, revealing unexpected reaction pathways involving intramolecular cyclization and retro-ene reactions. chemrxiv.org While not directly involving this compound, these examples showcase the power of computational chemistry to unravel complex mechanistic puzzles, a capability that can be readily applied to its chemistry.

Table 3: Applications of Computational Chemistry in Catalysis Research

Applications of 8 Iodooct 1 Ene As a Synthetic Intermediate

Role in Natural Product Total Synthesis

The unique structure of 8-iodooct-1-ene, featuring two distinct reactive sites, allows for its strategic incorporation into complex natural products. This bifunctionality is instrumental in both convergent and divergent synthetic strategies, offering chemists a reliable method for introducing an eight-carbon chain with a terminal double bond.

The strategic incorporation of the this compound moiety is exemplified in the total synthesis of viridiofungin A, a potent antifungal agent. In this synthesis, the C8 side chain of the molecule is introduced by reacting a protected core with this compound. Specifically, the synthesis involves the alkylation of a dithiane-protected precursor with this compound to form the carbon-carbon bond, thereby installing the characteristic octenyl side chain. This reaction highlights the role of this compound as a nucleophile acceptor, where the iodine atom is displaced to append the eight-carbon fragment. The terminal alkene of the incorporated moiety is then available for further transformations in later stages of the synthesis. nih.gov

The preparation of this compound for such syntheses is typically achieved from the corresponding alcohol, 7-octen-1-ol, through an iodination reaction. A common method involves the use of triphenylphosphine (B44618) and iodine in the presence of a base like 2,6-lutidine. nih.gov

Table 1: Synthesis of 2-Heptyl-2-(oct-7-enyl)-1,3-dithiane

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 2-Heptyl-1,3-dithiane | This compound | n-Butyllithium, THF | 2-Heptyl-2-(oct-7-enyl)-1,3-dithiane | Not specified in abstract | nih.gov |

In synthetic chemistry, a convergent synthesis involves the independent synthesis of fragments of a target molecule, which are then coupled together. chemrxiv.org This approach is often more efficient than a linear synthesis for complex molecules. This compound and its derivatives are excellent building blocks for convergent strategies. For instance, a convergent synthesis of octadeca-2E,13Z-dienyl acetate, a pheromone component, was developed based on the cross-coupling of an 8-iodooct-2E-en-1-ol derivative with another fragment. Current time information in Bangalore, IN.beilstein-journals.org This demonstrates how the iodo-functionalized octene core can be a key fragment in building larger molecules.

Divergent synthesis, on the other hand, aims to generate a library of structurally related compounds from a common intermediate. rsc.orgmdpi.comnih.gov The bifunctional nature of this compound makes it a suitable starting point for such strategies. For example, the iodine and alkene functionalities can be independently and sequentially modified to create a variety of derivatives. While specific, detailed examples of divergent syntheses starting directly from this compound are not extensively documented in readily available literature, its potential is clear. One could envision a scenario where the iodide is first used in a coupling reaction, and the resulting product is then subjected to various transformations at the alkene, such as epoxidation, dihydroxylation, or metathesis, to generate a library of related compounds.

Strategic Incorporation of the this compound Moiety

Precursor for Complex Organic Molecules

Beyond natural product synthesis, this compound serves as a fundamental building block for a wide array of complex organic molecules, including polyfunctionalized alkenes, polymers, and bioactive compounds.

The reactivity of the carbon-iodine bond and the terminal alkene in this compound allows for the synthesis of a variety of polyfunctionalized alkenes. The iodide can be substituted by a range of nucleophiles, and the alkene can undergo numerous addition and transformation reactions. For example, radical clock experiments with (Z)-8-iodooct-3-ene, a related isomer, have been used to study the mechanisms of nickel-catalyzed reductive coupling reactions, highlighting the utility of such iodoalkenes in mechanistic studies and the formation of new carbon-carbon bonds. researchgate.nettesisenred.netsioc-journal.cn

In the realm of polymer chemistry, terminal alkenes like the one in this compound are monomers for polymerization reactions. While the direct polymerization of this compound is not widely reported, functionalized octene derivatives are used in co-polymerization and terpolymerization reactions to introduce specific properties into the resulting polymers. beilstein-journals.orgmdpi.com For instance, the terpolymerization of ethylene (B1197577) and 1-octene (B94956) with other functional monomers is a known method for producing functionalized polyolefins. mdpi.com The iodo-functional group in this compound could potentially serve as a handle for post-polymerization modification, further expanding its utility in materials science.

The incorporation of the this compound fragment is a key step in the synthesis of various bioactive compounds and pharmaceutical intermediates. sioc-journal.cn Its ability to participate in coupling reactions makes it a valuable tool for constructing complex molecular frameworks.

Z-Stilbenoids are a class of compounds that include the combretastatins, which are known for their potent antitumor activities. nih.gov The synthesis of Z-stilbenes can be challenging, but iron-catalyzed reductive coupling reactions have emerged as a powerful method. nih.govacs.org This reaction typically involves the coupling of an alkyl halide with a terminal arylalkyne. nih.govacs.org

While direct examples using this compound are not explicitly detailed, the methodology is applicable to a wide range of primary alkyl iodides. nih.govacs.org A plausible synthetic route for a Z-stilbenoid derivative using this compound would involve its reaction with a terminal arylalkyne in the presence of an iron catalyst and a reducing agent like zinc. This would result in the formation of a Z-alkene with the octenyl group attached to the aromatic ring. The terminal alkene of the octenyl moiety could then be further functionalized if desired.

Table 2: Plausible Synthesis of a Z-Stilbenoid Derivative

| Reactant 1 | Reactant 2 | Catalyst | Reagents | Product | Stereoselectivity | Reference |

| This compound | Terminal Arylalkyne | Iron(II) bromide | Zinc, TMSI | (Z)-1-Aryl-non-1,8-diene | High Z-selectivity | nih.govacs.org |

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

Utility in Synthesizing Conjugated Nitriles and Analogues

The synthesis of conjugated nitriles, which are valuable structural motifs in natural products, pharmaceuticals, and synthetic intermediates, can be effectively achieved using this compound and its isomers as starting materials. beilstein-journals.org Traditional methods for creating these acrylonitriles, such as Wittig or Horner-Wadsworth-Emmons reactions, often face limitations in controlling the E/Z selectivity, leading to difficult-to-separate isomeric mixtures. orgsyn.org Metal-catalyzed cyanation of alkenyl halides like iodoalkenes presents a more controlled and efficient alternative. orgsyn.orgorgsyn.org

A notable application involves the copper-catalyzed cyanation of (Z)-1-iodooct-1-ene. orgsyn.orgorgsyn.org This reaction, which can be performed on a multi-gram scale, demonstrates a practical vinylic version of the Rosenmund-von Braun cyanation. orgsyn.org A key advantage of this method is the complete retention of the double bond's configuration, allowing for the synthesis of (Z)-non-2-enenitrile without significant isomerization. orgsyn.orgorgsyn.org The reaction proceeds efficiently in the presence of copper(I) iodide and 1,10-phenanthroline (B135089). orgsyn.org This methodology is robust, tolerating various functional groups like benzyl (B1604629) and silyl (B83357) ethers, acetals, and acetates. orgsyn.orgorgsyn.org

The versatility of this approach is highlighted by its applicability to a range of substituted alkenyl iodides, including those with substituents near the reaction site. orgsyn.orgorgsyn.org While alkenyl iodides are highly reactive under these copper-catalyzed conditions, the corresponding bromides are typically inert. orgsyn.org This highlights the specific utility of iodo-compounds like this compound derivatives in these transformations.

The resulting conjugated nitriles are versatile intermediates themselves. For instance, they can be hydrolyzed to amides, reduced to amines, or undergo selective hydrogenation of the alkene moiety. beilstein-journals.org This further expands the synthetic utility of this compound in accessing a diverse range of functionalized molecules.

Table 1: Copper-Catalyzed Cyanation of (Z)-1-Iodooct-1-ene

| Reactant | Catalyst System | Product | Key Features |

|---|

Fine Chemical Synthesis and Materials Science Applications

This compound and its isomers serve as valuable building blocks in the synthesis of fine chemicals and advanced materials. lookchem.comwikipedia.org Fine chemicals are complex, pure substances produced in limited quantities and are integral to various sectors, including pharmaceuticals and agrochemicals. wikipedia.org The unique chemical properties of iodoalkenes make them suitable for constructing complex molecular architectures. lookchem.comresearchmap.jp

In the realm of fine chemical synthesis, transition metal-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Iodoalkenes like (E)-1-iodooct-1-ene are effective electrophiles in these reactions. For example, it participates in nickel-catalyzed Negishi cross-coupling reactions with aminoalkylzinc bromides to produce substituted piperidines. acs.org It has also been utilized as a limiting reagent in aminocarbonylation reactions. rsc.org These reactions are crucial for synthesizing functionalized molecules, including those with biological activity. acs.org

The reactivity of the carbon-iodine bond allows for its participation in various coupling reactions, such as Sonogashira and Suzuki couplings, which are cornerstones of modern organic synthesis for producing complex molecules from simpler precursors. sigmaaldrich.comnih.gov The longer alkyl chain of this compound can enhance solubility in nonpolar solvents, making it a preferred substrate in certain polymer chemistry applications compared to shorter-chain iodoalkynes.

In materials science, iodo-containing compounds are used as precursors for polymers and other advanced materials. lookchem.com For instance, trans-1-Iodo-1-octene is utilized in the synthesis of polymers, showcasing its versatility in developing innovative material technologies. lookchem.com Although specific applications of this compound in materials science are not extensively detailed in the provided context, the utility of similar iodoalkenes suggests its potential as a monomer or intermediate for functional polymers. The presence of both an iodine atom and a terminal alkene group offers dual points for polymerization or further functionalization, enabling the creation of materials with tailored properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-1-Iodooct-1-ene |

| (E)-undec-2-enenitrile |

| (Z)-1-Iodooct-1-ene |

| (Z)-Non-2-enenitrile |

| 1,10-Phenanthroline |

| This compound |

| Acetals |

| Acetates |

| Acrylonitriles |

| Alkenyl bromides |

| Alkenyl halides |

| Alkenyl iodides |

| Aminoalkylzinc bromides |

| Amines |

| Amides |

| Benzyl ethers |

| Copper(I) iodide |

| Iodoalkenes |

| Piperidines |

| Silyl ethers |

Mechanistic Insights into Reactions Involving 8 Iodooct 1 Ene

Detailed Reaction Mechanisms of Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and 8-iodooct-1-ene can serve as a substrate in these processes. The catalytic cycle typically involves three key steps: oxidative addition, transmetallation, and reductive elimination. nih.govlibretexts.org

Oxidative addition is often the initial and rate-determining step in a catalytic cycle. pku.edu.cn It involves the insertion of a low-valent transition metal center into the carbon-iodine (C-I) bond of this compound. This process results in an increase in the oxidation state and coordination number of the metal. libretexts.org

The reactivity of the C-I bond is influenced by several factors:

Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds, making iodoalkanes like this compound generally more reactive in oxidative addition compared to their chloro- and bromo- analogues. numberanalytics.com

Metal Catalyst: The nature of the transition metal is paramount. Metals like palladium, nickel, and iron are commonly used. libretexts.orgnumberanalytics.com Palladium(0) complexes are particularly effective for oxidative addition to C(sp³)-I bonds. nih.gov

Ligands: The ligands coordinated to the metal center play a crucial role in modulating its electronic and steric properties. Electron-rich ligands can enhance the electron density on the metal, facilitating its insertion into the C-I bond. The size and bite angle of the ligands can also influence the accessibility of the metal center. numberanalytics.com

Solvent: The polarity of the solvent can affect the stability of the transition state and the resulting organometallic intermediate. numberanalytics.com

The general scheme for oxidative addition is depicted below, showing the conversion of a metal complex L_n M to an alkylmetal halide complex.

L_n M + R-I → L_n M(R)(I)

Studies on the decomposition of alkyl iodides on metal surfaces, such as silver, have shown that C-I bond cleavage occurs at relatively low temperatures, highlighting the lability of this bond. cmu.edu

Following oxidative addition, the newly formed organometallic intermediate undergoes transmetallation. In this step, an organometallic reagent (R'-M') transfers its organic group to the initial metal center, displacing the halide. nih.govlibretexts.org This step is crucial for introducing the second organic partner into the coordination sphere of the catalyst. The efficiency of transmetallation is dependent on the nature of both metals (M and M') and the organic groups. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R and R') couple and are expelled from the metal center, forming the new C-C bond and regenerating the low-valent metal catalyst. libretexts.orglibretexts.org For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other. libretexts.org

A simplified catalytic cycle for a generic cross-coupling reaction is shown below:

| Step | Description | General Equation |

|---|---|---|

| Oxidative Addition | The metal catalyst inserts into the C-I bond of this compound. | L_n M + C_8H_15I → L_n M(C_8H_15)(I) |

| Transmetallation | An organometallic reagent transfers its organic group (R') to the catalyst. | L_n M(C_8H_15)(I) + R'M' → L_n M(C_8H_15)(R') + M'I |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the catalyst. | L_n M(C_8H_15)(R') → L_n M + C_8H_15-R' |

Computational and experimental studies have provided deep insights into these pathways, confirming the roles of different intermediates and the factors controlling each step. researchgate.netnih.gov

Oxidative Addition Step: Factors Influencing Reactivity of C-I Bond

Radical Mechanisms in Iodoalkene Transformations

Reactions involving this compound can also proceed through radical mechanisms, particularly under conditions that favor homolytic bond cleavage.

The relatively weak C-I bond in this compound can be cleaved homolytically by heat, light, or a radical initiator to generate an octenyl radical. nuv.ac.in For instance, initiators like azobisisobutyronitrile (AIBN) or peroxides can trigger the formation of these radicals. nih.gov

Once generated, the primary alkyl radical can undergo several transformations:

Intramolecular Cyclization: The radical can attack the double bond within the same molecule. In the case of an oct-1-en-8-yl radical, a 5-exo-trig cyclization would lead to a (cyclopentylmethyl)methyl radical, while a 6-endo-trig cyclization would form a cyclohexyl radical. 5-exo cyclizations are generally kinetically favored according to Baldwin's rules. nuv.ac.in

Intermolecular Addition: The radical can add to another molecule, such as an alkene or alkyne, to form a new C-C bond.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule (e.g., a solvent or a tin hydride) to form oct-1-ene. nuv.ac.in

Oxidation/Reduction: The radical can be oxidized to a carbocation or reduced to a carbanion by a suitable reagent, often a transition metal.

In some iron-catalyzed reactions, an alkyl radical is generated, which can then be trapped by other reagents in the mixture. nih.gov The formation of an alkenyl radical intermediate has also been suggested in certain iron-catalyzed reductive couplings. acs.org

To distinguish between direct coupling pathways and those involving radical intermediates, chemists often employ "radical clock" experiments. These experiments use substrates that are known to undergo rapid and predictable intramolecular rearrangements if a radical intermediate is formed.

A key example is the use of (Z)-8-iodooct-3-ene. If a reaction proceeds via the formation of an oct-3-en-8-yl radical, this radical can undergo a characteristic cyclization before it has a chance to react further in an intermolecular fashion. The detection of cyclized products serves as strong evidence for a radical mechanism.

In studies of iron-catalyzed reductive coupling and nickel-catalyzed Suzuki-type cross-coupling reactions, (Z)-8-iodooct-3-ene was used as a radical clock substrate. nih.govacs.orgsioc-journal.cnresearchgate.net In both cases, the formation of cyclized products was observed, providing compelling evidence for the generation of an alkyl radical intermediate during the reaction. nih.govacs.orgsioc-journal.cnresearchgate.net The ratio of the linear (uncyclized) product to the cyclized product can provide information about the rate of the radical cyclization versus the rate of the subsequent coupling step.

| Radical Clock Substrate | Reaction Type | Observed Products | Mechanistic Implication | Reference |

|---|---|---|---|---|

| (Z)-8-Iodooct-3-ene | Iron-catalyzed reductive coupling | Predominantly cyclized product | Formation of an alkyl radical intermediate. | nih.gov, acs.org |

| (Z)-8-Iodooct-3-ene | Nickel-catalyzed Suzuki-type coupling | Mixture of linear and cyclized products | Involvement of a radical-type mechanism. | sioc-journal.cn, researchgate.net |

| 6-Iodohept-1-ene | Iron-catalyzed reductive coupling | Ring-cyclized Z-olefin | Generation of an alkyl radical. | nih.gov, acs.org |

Generation and Fate of Alkyl and Alkenyl Radical Intermediates

Ionic Mechanisms and the Role of Anionic Intermediates

Besides radical pathways, reactions of this compound can also involve ionic intermediates. In certain metal-catalyzed reactions, after the formation of an organometallic species, subsequent steps can lead to the generation of anionic intermediates.

For example, in an iron-catalyzed reductive coupling of alkyl halides with terminal alkynes, after the initial steps involving radical formation and addition to the alkyne, an alkenyl anion intermediate is proposed. nih.govacs.org Evidence for this anionic intermediate was obtained by trapping experiments. When an electrophilic iodinating reagent was added to the reaction mixture, the corresponding iodo-olefin was formed as the major product, which is consistent with the presence of an alkenyl anion. nih.govacs.org This anion is then protonated, typically during aqueous workup, to yield the final olefin product. nih.govacs.org

The formation of such anionic species represents a key branch point in the mechanism, diverging from a purely radical or organometallic cycle. The fate of this anion—be it protonation, or reaction with another electrophile—determines the final product structure.

Stereochemical Outcomes Explained by Mechanistic Pathways

The stereochemical outcome of reactions involving this compound is intricately linked to the specific mechanistic pathway of the transformation. The spatial arrangement of atoms in the products is dictated by the nature of the intermediates and transition states, which can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions.

In palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the stereochemistry of the alkenyl halide is generally expected to be retained. However, studies have revealed that the stereochemical outcome in the coupling of Z-alkenyl halides like (Z)-1-iodooct-1-ene can be highly dependent on the phosphine (B1218219) ligands attached to the palladium catalyst. For instance, the use of common phosphine ligands can lead to significant Z-to-E isomerization of the double bond in the product. This isomerization is thought to occur through a transient phosphonium (B103445) salt intermediate.

Research by Gevorgyan and colleagues has shown that the choice of ligand is crucial for maintaining the stereochemical integrity of the product in Negishi couplings of (Z)-1-iodooct-1-ene. nih.gov Their work demonstrated that while some common ligands lead to mixtures of Z and E isomers, the use of bulky aromatic phosphine ligands can favor the retention of the Z-configuration. nih.gov Furthermore, they developed a method using a catalytic system of PdCl2(PPh3)2 in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) that effectively suppresses this isomerization, leading to high yields of the stereochemically pure Z-isomer. nih.gov This suggests that TMEDA may act as a strong complexing agent, preventing the ligand-exchange reactions that lead to isomerization. nih.gov